molecular formula C12H18Cl3N3 B3001854 [(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride CAS No. 317377-45-0

[(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride

Cat. No. B3001854
CAS RN: 317377-45-0
M. Wt: 310.65
InChI Key: WNJQGNHPQGJSCU-NSPIFIKESA-M
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Description

The compound [(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride has a CAS Number of 317377-45-0 . It has a molecular weight of 310.65 . The IUPAC name for this compound is (2E)-1-(2,6-dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18Cl2N3.ClH/c1-16(2)9-15-17(3,4)8-10-11(13)6-5-7-12(10)14;/h5-7,9H,8H2,1-4H3;1H/q+1;/p-1/b15-9+; . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Chemical Transformations and Synthesis

  • The compound has been involved in chemical transformations such as the synthesis of new types of silacyclanes and fluorosilanes. It's used in reactions that yield disiloxanes, which can be transformed into other compounds like fluorosilanes (Shipov et al., 2013).

Structural Characterization and Crystallography

  • It plays a role in the structural characterization of various derivatives with metals like palladium and mercury. This involves understanding the molecular and crystal structures of these compounds (Gupta et al., 2020).

Photophysical and Nonlinear Optical Behavior

  • Research has been conducted on the photophysical and nonlinear optical properties of derivatives containing the compound. This includes studies on optical limiting behavior and electron donor characteristics (Murthy et al., 2013).

Application in Molecular Docking and Pharmacological Studies

  • The compound and its derivatives have been involved in molecular docking studies, indicating potential biological activities and applications in pharmacology (Vanasundari et al., 2018).

Synthesis of Nitrogen and Sulfur-Containing Compounds

  • It's utilized in the synthesis of nitrogen and sulfur-containing heterocyclic compounds, which have applications in pharmacology, particularly for their antibacterial properties (Mistry et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The recommended precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(2,6-dichlorophenyl)methyl-[(E)-dimethylaminomethylideneamino]-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N3.ClH/c1-16(2)9-15-17(3,4)8-10-11(13)6-5-7-12(10)14;/h5-7,9H,8H2,1-4H3;1H/q+1;/p-1/b15-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJQGNHPQGJSCU-NSPIFIKESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=N[N+](C)(C)CC1=C(C=CC=C1Cl)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/[N+](C)(C)CC1=C(C=CC=C1Cl)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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